2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide
CAS No.: 443976-25-8
Cat. No.: VC16166077
Molecular Formula: C16H15ClN2O3
Molecular Weight: 318.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443976-25-8 |
|---|---|
| Molecular Formula | C16H15ClN2O3 |
| Molecular Weight | 318.75 g/mol |
| IUPAC Name | 2-(2-chlorophenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C16H15ClN2O3/c1-21-14-8-4-2-6-12(14)10-18-19-16(20)11-22-15-9-5-3-7-13(15)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
| Standard InChI Key | OAUDEUTVIFUXCY-VCHYOVAHSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2Cl |
| Canonical SMILES | COC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2Cl |
Introduction
2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. It is characterized by its unique structural features, which include a chlorophenoxy group and a methoxybenzylidene moiety attached to an acetohydrazide backbone. This compound is of interest in various chemical and pharmaceutical applications due to its potential biological activities and synthetic versatility.
Synthesis and Preparation
The synthesis of 2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide typically involves the condensation of 2-chlorophenoxyacetic acid or its derivatives with 2-methoxybenzaldehyde in the presence of hydrazine. This reaction is often carried out under mild conditions to facilitate the formation of the desired product.
textReaction Scheme: 2-Chlorophenoxyacetic acid + 2-Methoxybenzaldehyde + Hydrazine → 2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide
Biological and Chemical Applications
While specific biological activities of 2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide are not extensively documented, compounds with similar structures have shown potential in various fields such as antimicrobial, antifungal, and anticancer research. The presence of the chlorophenoxy and methoxybenzylidene groups may contribute to its interaction with biological targets.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Potential to inhibit microbial growth due to the presence of functional groups known for biological activity. |
| Antifungal Activity | Similar compounds have shown efficacy against fungal pathogens. |
| Anticancer Research | The structural features may allow interaction with cellular targets relevant to cancer therapy. |
Availability and Commercial Use
2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide is available from chemical suppliers for research purposes. For example, Sigma-Aldrich offers this compound in small quantities, typically shipping within a few business days .
| Supplier | Quantity | Price |
|---|---|---|
| Sigma-Aldrich | 10 mg | $30.70 |
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